

"2-Ethylamino-3-nitropyridine" CAS number and chemical structure

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Compound of Interest

Compound Name: 2-Ethylamino-3-nitropyridine

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An In-Depth Technical Guide to **2-Ethylamino-3-nitropyridine**

Abstract

2-Ethylamino-3-nitropyridine is a substituted pyridine derivative of significant interest in medicinal and synthetic chemistry. Characterized by the presence of an electron-donating ethylamino group and a potent electron-withdrawing nitro group, this molecule serves as a versatile building block for the synthesis of more complex heterocyclic systems. Its strategic functionalization allows for a range of chemical transformations, making it a valuable intermediate in the development of novel therapeutic agents and functional materials. This guide provides a comprehensive overview of its chemical identity, a proposed synthetic pathway grounded in established methodologies, insights into its reactivity, and a discussion of its applications in drug discovery, supported by detailed protocols and safety considerations.

Chemical Identity and Physicochemical Properties

2-Ethylamino-3-nitropyridine is a heterocyclic aromatic compound. The pyridine core is functionalized at the C2 and C3 positions, creating a unique electronic profile that dictates its reactivity.

Key Identifiers:

- Chemical Name: 2-(Ethylamino)-3-nitropyridine

- CAS Number: 26820-65-5[1]
- Molecular Formula: C₇H₉N₃O₂
- Molecular Weight: 167.17 g/mol [1]

The structure consists of a pyridine ring where the nitrogen atom is at position 1. An ethylamino group (-NHCH₂CH₃) is attached to carbon 2, and a nitro group (-NO₂) is attached to carbon 3.

Caption: Chemical structure of **2-Ethylamino-3-nitropyridine**.

Table 1: Physicochemical Properties

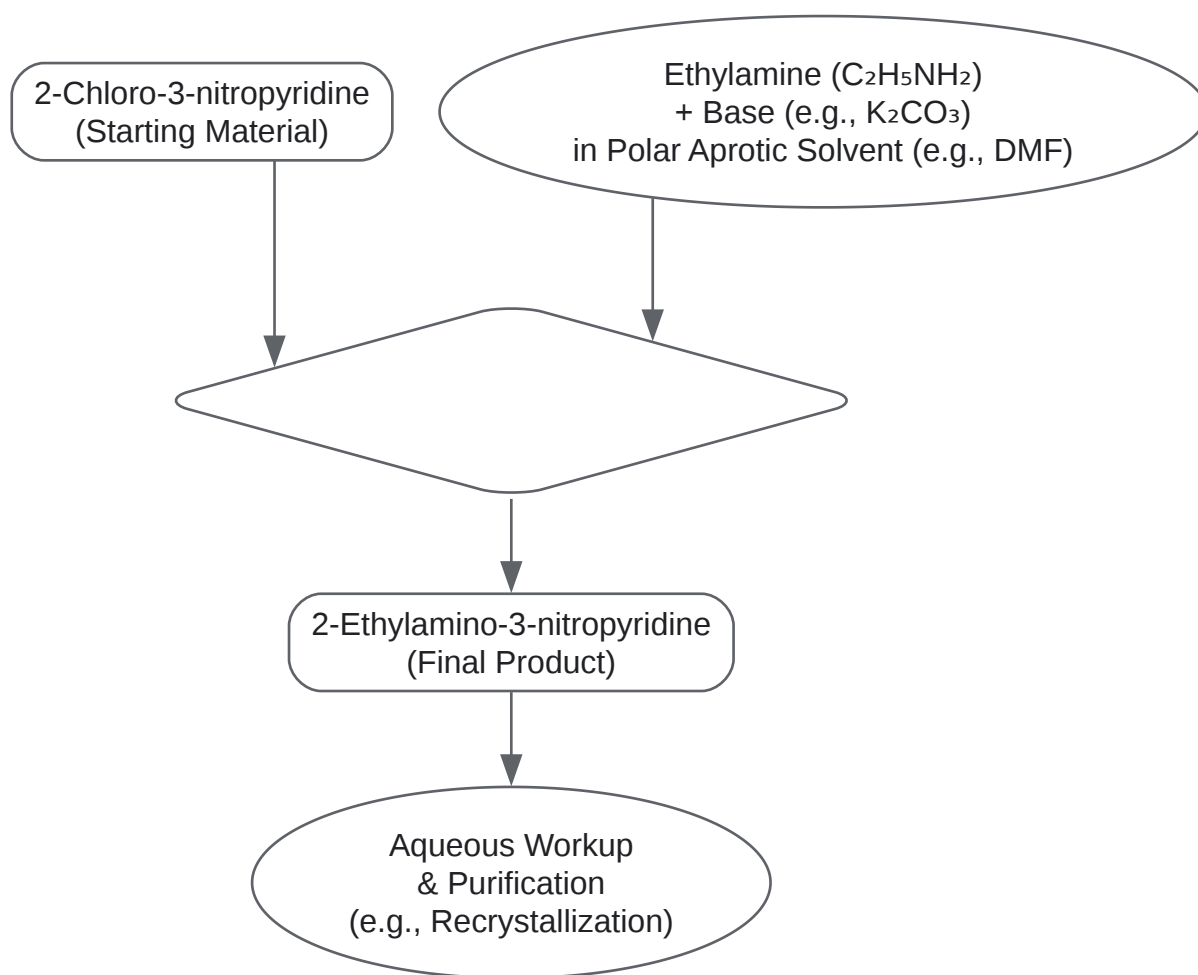
Property	Value	Source
Purity	Typically ≥98%	[1]
Appearance	Expected to be a yellow crystalline solid	[2][3]
Melting Point	163-165 °C (for the related 2-amino-3-nitropyridine)	[2]

| Solubility | Soluble in many organic solvents like ethanol and chloroform [[4] |

Synthesis and Mechanistic Considerations

While specific literature detailing the synthesis of **2-Ethylamino-3-nitropyridine** is not abundant, a robust synthetic route can be proposed based on well-established reactions of nitropyridines. The most logical and industrially viable approach involves the nucleophilic aromatic substitution (S_NAr) of a suitable precursor, 2-chloro-3-nitropyridine, with ethylamine.

The electron-withdrawing nature of the nitro group and the ring nitrogen atom strongly activates the pyridine ring for nucleophilic attack, particularly at the C2 and C6 positions.[5] This makes the displacement of a good leaving group, such as a chloride, an efficient process.



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Caption: Proposed synthetic workflow for **2-Ethylamino-3-nitropyridine**.

Experimental Protocol: Synthesis via S_NAr

This protocol is a representative methodology based on analogous transformations.^{[6][7]}

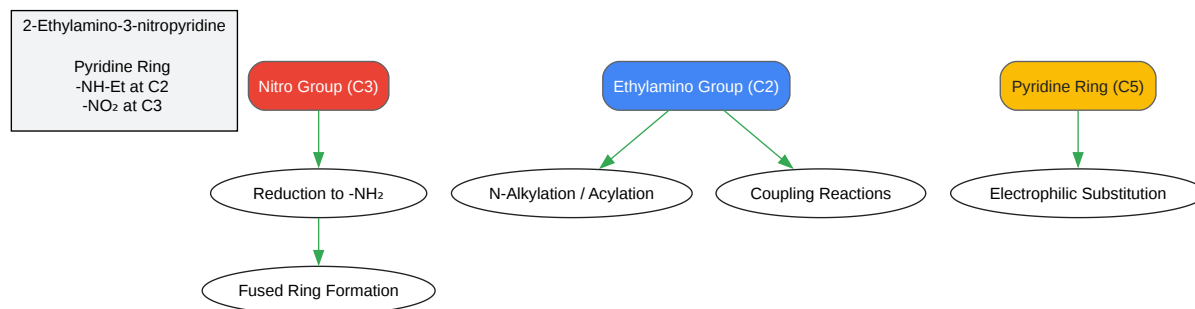
- **Reaction Setup:** To a solution of 2-chloro-3-nitropyridine (1.0 eq) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (K₂CO₃, 2.0 eq) to act as a proton scavenger.
- **Nucleophilic Addition:** Slowly add ethylamine (1.2 eq), either as a solution in THF or as a condensed gas, to the stirring mixture at room temperature. The causality for using a slight excess of the amine is to drive the reaction to completion.

- **Reaction Monitoring:** Heat the reaction mixture to 50-70 °C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
- **Workup:** After completion, cool the reaction to room temperature and pour it into ice-water. This step precipitates the organic product while dissolving inorganic salts.
- **Extraction:** Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3x). Combine the organic layers.
- **Purification:** Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel to yield pure **2-Ethylamino-3-nitropyridine**.

Chemical Reactivity and Applications

The utility of **2-Ethylamino-3-nitropyridine** as a synthetic intermediate stems from the distinct reactivity of its functional groups.

- **Reduction of the Nitro Group:** The nitro group can be readily reduced to an amino group using various reagents (e.g., $\text{H}_2/\text{Pd-C}$, SnCl_2 , Fe/HCl). This transformation yields 2-(ethylamino)pyridine-3-amine, a diamine precursor essential for constructing fused heterocyclic systems like imidazo[4,5-b]pyridines, which are prevalent in kinase inhibitor scaffolds.^[8]
- **Modification of the Ethylamino Group:** The secondary amine can undergo N-alkylation, N-acylation, or participate in coupling reactions, allowing for the introduction of diverse substituents to fine-tune the molecule's steric and electronic properties.
- **Electrophilic Aromatic Substitution ($\text{S}_\text{E}\text{Ar}$):** While the ring is generally electron-deficient, the powerful directing effects of the amino group could potentially allow for electrophilic substitution at the C5 position under forcing conditions.



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Caption: Key reactivity sites of **2-Ethylamino-3-nitropyridine**.

Applications in Drug Development and Agrochemicals

Nitropyridine derivatives are foundational building blocks in modern chemistry.[9] They are integral to the synthesis of numerous active pharmaceutical ingredients (APIs) and crop protection agents.[10][11]

- **Kinase Inhibitors:** The 2-aminopyridine scaffold is a "privileged" structure in drug design, frequently found in kinase inhibitors for oncology.[8] The synthesis of potent GSK3 and p70S6K β inhibitors often starts from functionalized 2-chloro-3-nitropyridines.[8] **2-Ethylamino-3-nitropyridine** serves as a direct precursor to scaffolds used in this therapeutic area.
- **Protein Degradation:** A related bromo-substituted derivative is classified as a "Protein Degradation Building Block," highlighting the potential for this class of compounds in the development of PROTACs and molecular glues, a cutting-edge area of drug discovery.[12]
- **Agrochemicals:** The nitropyridine core is also used to develop advanced herbicides and fungicides, contributing to global food security by enhancing crop protection.[4][9]

Safety and Handling

While a specific Safety Data Sheet (SDS) for **2-Ethylamino-3-nitropyridine** is not widely available, data from closely related compounds like 2-amino-3-nitropyridine and other nitropyridines can be used to establish a reliable safety profile.^{[3][13][14]}

Table 2: Hazard Summary and Recommended Precautions

Hazard Class	Description	Precautionary Measures
Acute Toxicity	May be harmful if swallowed, inhaled, or in contact with skin.[15]	Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.[16] Use only in a well-ventilated area or a chemical fume hood.[17]
Skin Irritation	Causes skin irritation.[3][13]	Avoid contact with skin. In case of contact, wash immediately with plenty of soap and water.[13]
Eye Irritation	Causes serious eye irritation. [3][13]	Wear safety glasses or goggles. Ensure an eyewash station is readily accessible. [16]
Respiratory Irritation	May cause respiratory irritation.[3]	Avoid breathing dust. Use a NIOSH-approved respirator if ventilation is inadequate.[18]
Handling		Wash hands thoroughly after handling.[17] Do not eat, drink, or smoke in the laboratory.[15]
Storage		Store in a tightly closed container in a dry, cool, and well-ventilated place.[16][18] Keep away from strong oxidizing agents.[16]

| Disposal | | Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.[13] |

Conclusion

2-Ethylamino-3-nitropyridine represents a strategically important chemical intermediate. Its value is derived from a combination of straightforward synthesis, predictable reactivity at multiple sites, and its direct relevance to the construction of high-value molecules in the pharmaceutical and agrochemical industries. The ability to readily reduce the nitro group to form a key diamine precursor, in particular, positions this compound as a critical starting point for the synthesis of diverse heterocyclic scaffolds. A thorough understanding of its chemistry, coupled with stringent adherence to safety protocols, enables researchers to effectively leverage this versatile building block in the pursuit of scientific innovation.

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